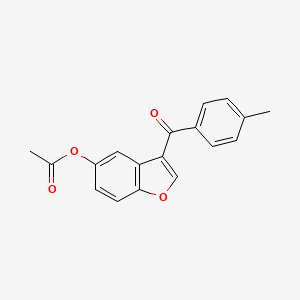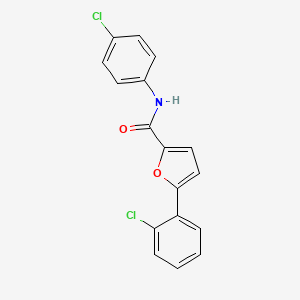
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-(3-nitrophenyl)urea, commonly known as MBTU, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.3 g/mol. MBTU has been widely studied for its potential applications in various fields, including materials science, biotechnology, and medicinal chemistry. In
科学研究应用
MBTU has been extensively studied for its potential applications in various fields of scientific research. In materials science, MBTU has been used as a photoinitiator for the polymerization of acrylic monomers. It has also been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In biotechnology, MBTU has been used as a fluorescent probe for the detection of proteins and DNA. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and drug discovery. In medicinal chemistry, MBTU has been studied for its potential as an anticancer agent and as a modulator of the immune system.
作用机制
The mechanism of action of MBTU is not fully understood, but it is believed to involve the formation of reactive intermediates upon exposure to light. These intermediates can then react with other molecules, leading to the desired effect. For example, in the polymerization of acrylic monomers, MBTU absorbs light and undergoes homolytic cleavage to form a radical species, which then initiates the polymerization reaction.
Biochemical and physiological effects:
The biochemical and physiological effects of MBTU are largely dependent on the specific application. In the case of its use as a photoinitiator for polymerization, MBTU has been shown to have low toxicity and is not expected to have any significant effects on human health. However, in the case of its use as an anticancer agent or immune system modulator, further studies are needed to determine its safety and efficacy.
实验室实验的优点和局限性
MBTU has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and has a long shelf life. However, MBTU can be sensitive to light and may require special handling to prevent degradation. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
未来方向
There are several potential future directions for the study of MBTU. In materials science, MBTU could be further explored as a photoinitiator for the synthesis of novel polymers with unique properties. In biotechnology, MBTU could be used to develop new fluorescent probes for the detection of biomolecules. In medicinal chemistry, MBTU could be further studied for its potential as an anticancer agent or immune system modulator. Additionally, the synthesis and properties of MBTU derivatives could be explored to expand its potential applications.
合成方法
MBTU can be synthesized by the reaction of 1-methyl-1H-1,2,3-benzotriazole and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield MBTU. The synthesis of MBTU is relatively simple and can be performed in a laboratory setting.
属性
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c1-19-13-6-5-10(8-12(13)17-18-19)16-14(21)15-9-3-2-4-11(7-9)20(22)23/h2-8H,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLBEUXZIPEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)





![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)